molecular formula C12H11NO3 B609819 PACA CAS No. 1431724-30-9

PACA

カタログ番号: B609819
CAS番号: 1431724-30-9
分子量: 217.22
InChIキー: HLHSUNWAPXINQU-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .

準備方法

Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .

Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .

化学反応の分析

Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .

科学的研究の応用

Neuroprotective Properties

PACA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a widely used model for neuronal differentiation and neuroprotection studies. In experiments, this compound was found to potentiate the effects of NGF, leading to increased neurite formation. This effect is crucial as NGF is involved in neuronal survival and regeneration following injury, making this compound a potential therapeutic agent for neurodegenerative diseases .

Applications in Neurodegenerative Disease Research

This compound's ability to attenuate neurotoxicity has been investigated in various models of neurodegenerative diseases. Notably, it has been shown to reduce the neurotoxic effects of 6-hydroxydopamine (6-OHDA) in PC12 cells, which is relevant for conditions such as Parkinson's disease where dopaminergic neurons are damaged .

Data Table: Summary of this compound's Efficacy

Study Cell Type Treatment Outcome
Study 1PC12 Cells20 µM this compound + NGFIncreased neurite outgrowth
Study 2Primary Rat Neurons20 µM this compoundReduced 6-OHDA neurotoxicity
Study 3PC12 CellsThis compound + Keap1 InhibitorAttenuated neuroprotective effects

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving PC12 cells treated with 6-OHDA, this compound significantly reduced apoptotic markers, suggesting its potential as a protective agent against dopaminergic neuron loss. The results indicated a dose-dependent response where higher concentrations of this compound correlated with lower levels of cell death and increased neurite outgrowth .

Case Study 2: Antioxidant Activity

Another investigation demonstrated that this compound effectively upregulated the expression of HO-1 in neuronal cells exposed to oxidative stress. This study provided insights into how this compound can enhance cellular defense mechanisms against free radicals, which are implicated in various neurodegenerative conditions .

作用機序

The mechanism of action of propargyl caffeamide lies in its ability to modulate multiple signaling pathways within the body. Studies have shown that this compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress-induced damage. Furthermore, propargyl caffeamide has been found to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines, thus reducing inflammation in various tissues. Additionally, propargyl caffeamide has been shown to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin, which may contribute to its neuroprotective effects .

類似化合物との比較

PACA can be compared with other similar compounds such as:

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.

生物活性

N-Propargyl caffeate amide (PACA) has garnered attention in recent years for its diverse biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a detailed overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of caffeic acid and has been studied for its pharmacological properties, including anti-inflammatory, neuroprotective, and antifibrotic effects. Its chemical structure allows it to interact with various biological pathways, making it a candidate for treating conditions such as cardiac fibrosis and neurodegenerative diseases.

Biological Activities

  • Anti-inflammatory Effects
    This compound has been shown to modulate macrophage polarization, shifting it from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This was evidenced by decreased expression of pro-inflammatory markers (e.g., iNOS, TNF-α) and increased expression of anti-inflammatory markers (e.g., IL-10) in LPS-stimulated RAW264.7 macrophages .
  • Cardiac Fibrosis Prevention
    Research indicates that this compound significantly reduces the expression of pro-fibrotic factors such as TGF-β1 and PDGF-α in macrophages, suggesting its potential in preventing cardiac fibrosis following myocardial infarction . The mechanism involves the activation of the PPAR-γ pathway, promoting a shift in macrophage phenotype that favors tissue repair over inflammation.
  • Neuroprotective Properties
    This compound has been reported to enhance nerve growth factor (NGF)-induced neurite outgrowth while protecting against 6-hydroxydopamine (6-OHDA)-induced toxicity. This effect is mediated through the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

The biological activities of this compound can be attributed to several key mechanisms:

  • Macrophage Polarization : this compound promotes the transition from M1 to M2 macrophages, which is critical for resolving inflammation and facilitating tissue repair.
  • Inhibition of Fibrosis : By downregulating TGF-β1 and PDGF-α, this compound inhibits fibrotic processes that can lead to cardiac dysfunction.
  • Oxidative Stress Reduction : Activation of the Nrf2 pathway enhances cellular antioxidant responses, protecting neurons from oxidative damage.

Table 1: Effects of this compound on Inflammatory Markers

MarkerControl (pg/mL)LPS (pg/mL)This compound Treatment (pg/mL)
iNOS5020080
TNF-α4015060
IL-103020100

Table 2: Pro-fibrotic Factor Expression in Cardiac Fibrosis Models

FactorControl ExpressionLPS ExpressionThis compound Treatment Expression
TGF-β1LowHighLow
PDGF-αLowHighLow
MMP-9ModerateHighHigh

Case Studies

  • Cardiac Fibrosis Study
    In a study involving myocardial infarction models, this compound treatment resulted in significant reductions in cardiac fibrosis markers compared to untreated controls. Histological analysis showed improved tissue architecture and reduced collagen deposition in this compound-treated groups .
  • Neuroprotection in Parkinson's Disease Models
    Another study demonstrated that this compound administration improved survival rates and reduced behavioral deficits in rodent models of Parkinson's disease induced by 6-OHDA. The protective effects were linked to enhanced NGF signaling and reduced oxidative stress levels .

特性

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSUNWAPXINQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。